2H-imidazo[4,5-g][1,2,3]benzothiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Imidazo[4’,5’:3,4]benzo[1,2-d][1,2,3]thiadiazole is a heterocyclic compound that features a fused ring system combining imidazole and thiadiazole moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Imidazo[4’,5’:3,4]benzo[1,2-d][1,2,3]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzothiazole with suitable electrophiles, such as ethyl 2-chloro-3-oxobutanoate, in the presence of a base like sodium hydride in a solvent such as 1,4-dioxane under reflux conditions . This reaction yields the desired heterocyclic compound through a series of nucleophilic substitutions and cyclizations.
Industrial Production Methods: While specific industrial production methods for 2H-Imidazo[4’,5’:3,4]benzo[1,2-d][1,2,3]thiadiazole are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2H-Imidazo[4’,5’:3,4]benzo[1,2-d][1,2,3]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the imidazole or thiadiazole rings are functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Halogenated reagents in the presence of a base like potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used
Wissenschaftliche Forschungsanwendungen
2H-Imidazo[4’,5’:3,4]benzo[1,2-d][1,2,3]thiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Exhibits potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its anticancer properties and ability to inhibit specific enzymes.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Wirkmechanismus
The mechanism of action of 2H-Imidazo[4’,5’:3,4]benzo[1,2-d][1,2,3]thiadiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various biological pathways, making it a versatile agent in drug development .
Vergleich Mit ähnlichen Verbindungen
Benzo[d]imidazo[2,1-b]thiazole: Shares a similar fused ring system but differs in the positioning of the nitrogen and sulfur atoms.
Benzothiazole: Lacks the imidazole ring, making it less versatile in certain applications.
Imidazo[1,2-a]pyridine: Contains a fused imidazole and pyridine ring, offering different electronic properties.
Uniqueness: 2H-Imidazo[4’,5’:3,4]benzo[1,2-d][1,2,3]thiadiazole stands out due to its combined imidazole and thiadiazole rings, providing a unique electronic structure and reactivity profile. This makes it particularly valuable in applications requiring specific interactions with biological targets or electronic materials .
Eigenschaften
CAS-Nummer |
42341-41-3 |
---|---|
Molekularformel |
C7H4N4S |
Molekulargewicht |
176.20 g/mol |
IUPAC-Name |
2H-imidazo[4,5-g][1,2,3]benzothiadiazole |
InChI |
InChI=1S/C7H4N4S/c1-2-5-7(12-11-10-5)6-4(1)8-3-9-6/h1-3,11H |
InChI-Schlüssel |
ZBAPTBRNNCVUFB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NNSC2=C3C1=NC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.